molecular formula C16H17NO2S B055608 Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 119004-72-7

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B055608
M. Wt: 287.4 g/mol
InChI Key: BVXJDKFMMQTUGI-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (M2APTTC) is an organic compound that is widely used in scientific research. It is a derivative of benzothiophene, a heterocyclic compound that is found in petroleum and coal tar. M2APTTC is a versatile compound that has a wide range of applications in both organic and inorganic chemistry. It has been used in a variety of studies, including synthesis, catalysis, and drug development.

Scientific Research Applications

Corrosion Inhibition

The compound can be used in the development of novel inhibitory compositions for steel acid corrosion protection . It has been established that the developed compositions of inhibitors, as well as 2-methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, have a significant anticorrosive effect .

Anticancer Therapeutics

The compound has shown potential in the development of new apoptosis-inducing agents for breast cancer . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .

Antioxidant Activity

The compound can be synthesized through the Gewald reaction, which is one of the most promising ways of obtaining 2-aminothiophene-3-carboxylates . These compounds have been studied for their antioxidant activity .

Development of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds have a wide range of applications in medicinal chemistry and drug discovery .

Synthesis of Dihydropyrimidin-2-ones

The compound can be used in the efficient synthesis of 3,4-dihydropyrimidin-2-ones . These compounds have shown potential as calcium channel blockers, α1a adrenoceptor antagonists, and antitubercular agents .

Development of Imidazo[4,5-b]pyridine Derivatives

The compound can be used in the synthesis of imidazo[4,5-b]pyridine derivatives . These derivatives have been used in trials studying the basic science of Pancreas Cancer .

properties

IUPAC Name

methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-16(18)14-12-8-7-11(9-13(12)20-15(14)17)10-5-3-2-4-6-10/h2-6,11H,7-9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXJDKFMMQTUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345285
Record name Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

119004-72-7
Record name Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119004-72-7
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